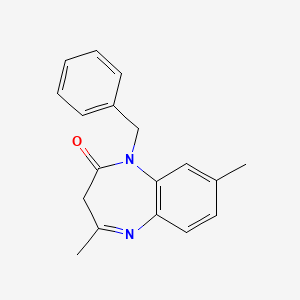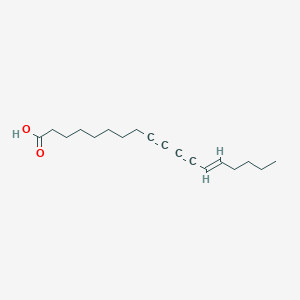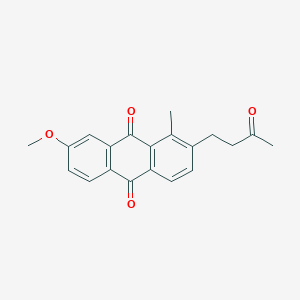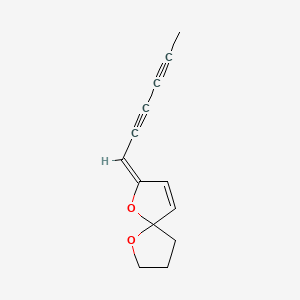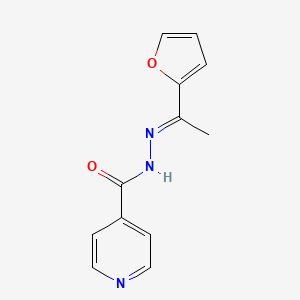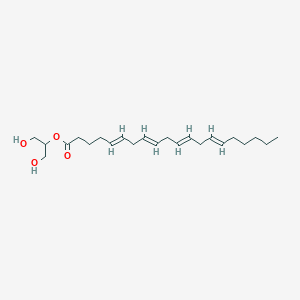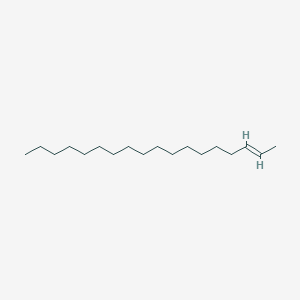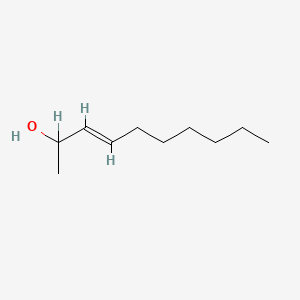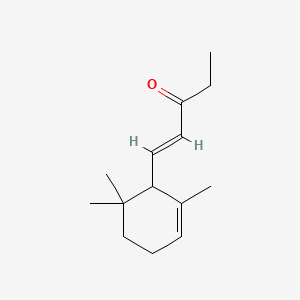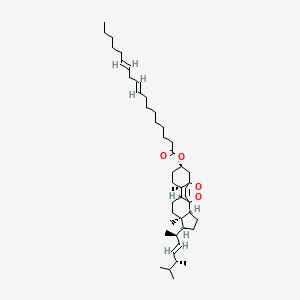
5,8-Eedyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Eedyl is a complex organic compound with the molecular formula C46H74O4 and a molecular weight of 691.08 g/mol . It is a derivative of ergosterol, a sterol found in the cell membranes of fungi and protozoa, and is characterized by the presence of an epidioxy group at positions 5 and 8 of the ergosta-6,22-dien-3-yl moiety, as well as a linoleate ester at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Eedyl typically involves the following steps:
Oxidation of Ergosterol: Ergosterol is oxidized to form 5,8-epidioxyergosta-6,22-dien-3-ol.
Esterification: The resulting 5,8-epidioxyergosta-6,22-dien-3-ol is then esterified with linoleic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of ergosterol are oxidized using industrial oxidizing agents.
Continuous Esterification: The esterification process is carried out in continuous reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,8-Eedyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the epidioxy group back to a hydroxyl group.
Substitution: The linoleate ester can be substituted with other fatty acids or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Singlet oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Major Products
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Compounds with hydroxyl groups replacing the epidioxy group.
Substituted Esters: Esters with different fatty acids or functional groups.
Scientific Research Applications
5,8-Eedyl has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its role in fungal cell membrane structure and function.
Medicine: Investigated for its potential antifungal and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of 5,8-Eedyl involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, disrupting membrane integrity and function. This disruption can lead to cell death, making it a potential antifungal and anticancer agent. The molecular targets include membrane lipids and proteins involved in maintaining membrane structure .
Comparison with Similar Compounds
Similar Compounds
Ergosterol: The parent compound, found in fungal cell membranes.
Ergosterol Peroxide: Another oxidized derivative of ergosterol.
Cholesterol: A sterol found in animal cell membranes, structurally similar but with different biological functions.
Uniqueness
5,8-Eedyl is unique due to its specific epidioxy and linoleate ester groups, which confer distinct chemical and biological properties. Its ability to disrupt cellular membranes makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
138329-20-1 |
|---|---|
Molecular Formula |
C46H74O4 |
Molecular Weight |
691.1 g/mol |
IUPAC Name |
[(2R,5R,6R,9R,10R,13S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-yl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C46H74O4/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-42(47)48-38-28-31-44(7)41-29-30-43(6)39(37(5)25-24-36(4)35(2)3)26-27-40(43)46(41)33-32-45(44,34-38)49-50-46/h12-13,15-16,24-25,32-33,35-41H,8-11,14,17-23,26-31,34H2,1-7H3/b13-12+,16-15+,25-24+/t36-,37+,38-,39+,40+,41+,43+,44+,45?,46?/m0/s1 |
InChI Key |
RVFYKXQFSWLLPU-GIOMKEJWSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(CCC4C35C=CC2(C1)OO5)C(C)C=CC(C)C(C)C)C)C |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4C35C=CC2(C1)OO5)[C@H](C)/C=C/[C@H](C)C(C)C)C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(CCC4C35C=CC2(C1)OO5)C(C)C=CC(C)C(C)C)C)C |
Synonyms |
5,8-EEDYL 5,8-epidioxyergosta-6,22-dien-3-yl linoleate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


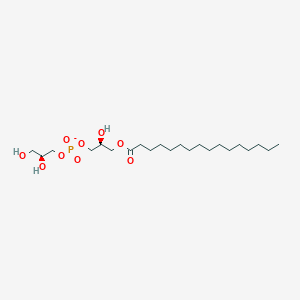
![[2-(1-Piperidinyl)-1,3-benzothiazol-6-yl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238071.png)
![N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide](/img/structure/B1238072.png)
